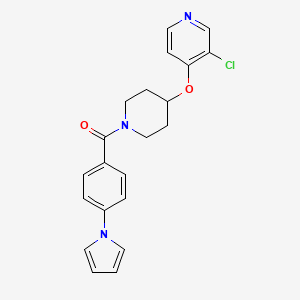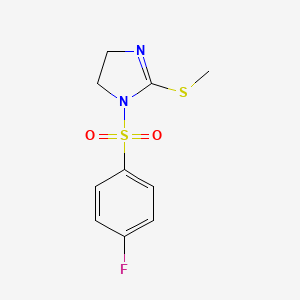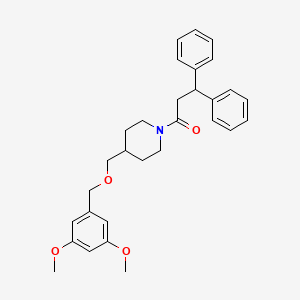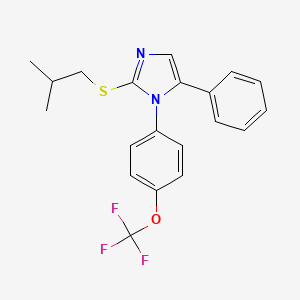![molecular formula C18H41N5 B2479684 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine CAS No. 2503206-71-9](/img/structure/B2479684.png)
6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine is a complex organic compound that features a piperazine ring substituted with aminoethyl and aminohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of piperazine with 1,6-diaminohexane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or crystallization to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The piperazine ring can also interact with receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Aminoethylpiperazine: This compound is structurally similar but lacks the aminohexyl group.
Diethylenetriamine: Another similar compound with multiple amine groups but a different backbone structure.
Uniqueness
6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine is unique due to its combination of a piperazine ring with both aminoethyl and aminohexyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
N'-[2-[4-(6-aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N5/c19-9-5-1-3-7-11-21-12-14-23-17-15-22(16-18-23)13-8-4-2-6-10-20/h21H,1-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMKFVJOQKIMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCCN)CCNCCCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)




![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)

![6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2479622.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)
